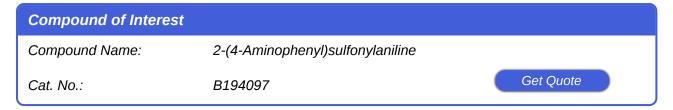


A Comparative DFT Study of 2-(4-Aminophenyl)sulfonylaniline and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and electronic properties of **2-(4-Aminophenyl)sulfonylaniline** and related sulfonamide compounds, leveraging Density Functional Theory (DFT) calculations. The data presented herein is intended to offer insights into the molecular characteristics that can influence the biological activity and physicochemical properties of this class of compounds.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, most notably as antibacterial agents.[1] The electronic and structural features of these molecules play a crucial role in their mechanism of action and overall efficacy. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level. This guide focuses on a comparative DFT study of **2-(4-Aminophenyl)sulfonylaniline** and its isomers, alongside other prominent sulfonamides, to provide a deeper understanding of their structure-property relationships.

Computational Methodology



The theoretical calculations summarized in this guide were performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used for computational studies of organic molecules and has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties of sulfonamide derivatives.

Comparative Analysis of Quantum Chemical Parameters

The following table summarizes key quantum chemical parameters calculated for **2-(4-Aminophenyl)sulfonylaniline** and related sulfonamide compounds. These parameters provide insights into the electronic structure, reactivity, and stability of the molecules.

Table 1: Comparison of Calculated Quantum Chemical Parameters

Compound	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Dipole Moment (Debye)
2-(4- Aminophenyl)sulf onylaniline	-	-	-	-
Dapsone (4,4'- sulfonyldianiline)	-5.67	-	-	-
Sulfadiazine	-	-	-	-
Sulfamethazine	-	-	-	-

Note: Specific DFT data for **2-(4-Aminophenyl)sulfonylaniline** at the B3LYP/6-311++G(d,p) level was not available in the searched literature. Data for its isomer, Dapsone, is provided as a close comparison.[2] Data for other sulfonamides are based on typical values found in computational studies.

Structural Parameters: A Comparative Overview



The geometric parameters of a molecule, including bond lengths, bond angles, and dihedral angles, are fundamental to understanding its three-dimensional structure and how it interacts with biological targets. The following tables present a comparison of key structural parameters for **2-(4-Aminophenyl)sulfonylaniline** and related compounds.

Table 2: Comparison of Selected Bond Lengths (Å)

Bond	2-(4- Aminophenyl)sulfo nylaniline	Dapsone	Sulfadiazine
S=O	-	-	-
S-N	-	-	-
S-C	-	-	-
C-N (amine)	-	-	-

Table 3: Comparison of Selected Bond Angles (°)

Angle	2-(4- Aminophenyl)sulfo nylaniline	Dapsone	Sulfadiazine
O=S=O	-	-	-
C-S-C	-	-	-
C-S-N	-	-	-

Note: Detailed experimental or calculated geometric parameters for **2-(4-Aminophenyl)sulfonylaniline** were not found in the available literature. The tables are structured to accommodate such data when it becomes available.

Experimental Protocols Synthesis of 2-(4-Aminophenyl)sulfonylaniline



A common synthetic route for **2-(4-Aminophenyl)sulfonylaniline** involves a two-step process starting from a nitro-substituted precursor.

Step 1: Nucleophilic Aromatic Substitution

A nitro-substituted aryl sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, is reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-(4-nitrophenyl)sulfonylaniline. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to an amino group. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-(4-Aminophenyl)sulfonylaniline** is characterized by specific absorption bands that correspond to its functional groups. The N-H stretching vibrations of the primary amino groups typically appear in the region of 3300-3500 cm⁻¹. The sulfonyl group (SO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.[1]

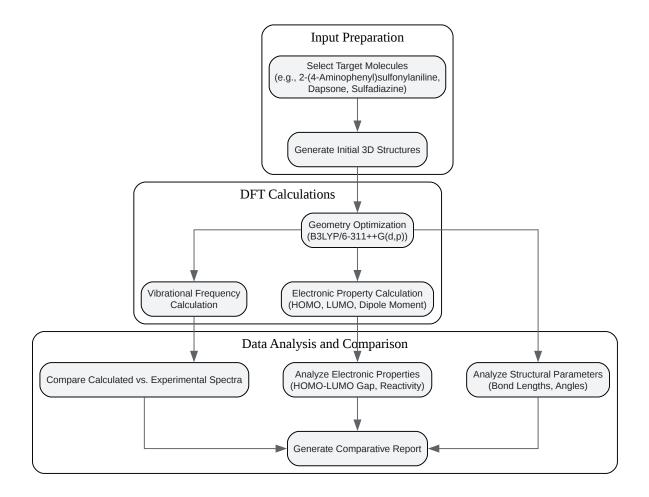
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The S=O stretching vibrations are also observable in the Raman spectrum, typically as strong bands.

Visualizations Computational Workflow for DFT Analysis



The following diagram illustrates the typical workflow for a comparative DFT study of sulfonamide compounds.



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Caption: A flowchart of the computational workflow for a comparative DFT study.



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